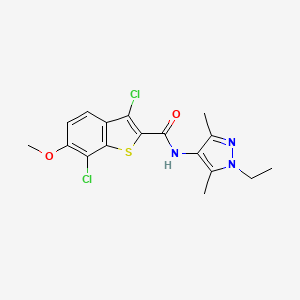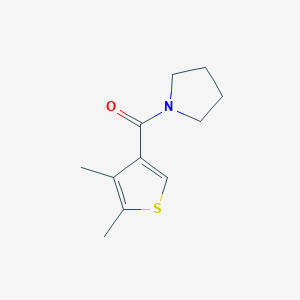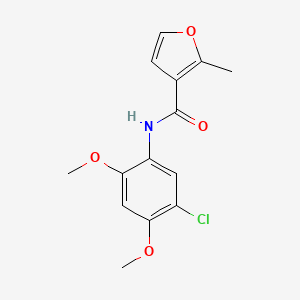
1-AZEPANYL(3-METHYL-1-BENZOFURAN-2-YL)METHANONE
Overview
Description
1-Azepanyl(3-Methyl-1-Benzofuran-2-Yl)Methanone is a synthetic organic compound characterized by its unique structure, which includes an azepane ring attached to a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azepanyl(3-Methyl-1-Benzofuran-2-Yl)Methanone typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes under acidic conditions.
Introduction of Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the benzofuran core.
Final Coupling: The final step involves coupling the azepane-substituted benzofuran with a methanone group, often using reagents such as acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-Azepanyl(3-Methyl-1-Benzofuran-2-Yl)Methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Azepanyl(3-Methyl-1-Benzofuran-2-Yl)Methanone has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is investigated for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses
Mechanism of Action
The mechanism of action of 1-Azepanyl(3-Methyl-1-Benzofuran-2-Yl)Methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. The azepane ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Benzofuran-2-Yl Methanone: Lacks the azepane ring, resulting in different biological activity.
3-Methyl-1-Benzofuran-2-Yl Derivatives: Similar core structure but different substituents, leading to variations in chemical reactivity and applications.
Uniqueness: 1-Azepanyl(3-Methyl-1-Benzofuran-2-Yl)Methanone is unique due to the presence of both the azepane ring and the benzofuran core, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential as a multifunctional compound in various research fields .
Properties
IUPAC Name |
azepan-1-yl-(3-methyl-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-13-8-4-5-9-14(13)19-15(12)16(18)17-10-6-2-3-7-11-17/h4-5,8-9H,2-3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLYIDWYNRZMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-TRIFLUORO-N-(3-{3-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENOXY}PHENYL)ACETAMIDE](/img/structure/B3487935.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3487942.png)




![N-(3-CARBAMOYL-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B3487972.png)

![N-[4-(methylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B3487985.png)
![2-methyl-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}furan-3-carboxamide](/img/structure/B3487990.png)
![methyl N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]carbamate](/img/structure/B3487995.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B3487998.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3488018.png)
